ONO-1301 is a novel long-acting prostaglandin I2 agonist developed for therapeutic applications, particularly in the treatment of various inflammatory and fibrotic conditions. It exhibits significant pharmacological properties, including thromboxane synthase inhibitory activity, which contributes to its potential in cardiovascular and metabolic diseases. The compound has been primarily studied for its effects on liver inflammation, myocardial protection during ischemia/reperfusion injury, and pulmonary fibrosis.
ONO-1301 is classified as a synthetic prostacyclin analog. Prostaglandin I2, also known as prostacyclin, is a member of the eicosanoid family and plays a crucial role in vascular biology. ONO-1301 is specifically designed to mimic the actions of prostaglandin I2 while providing a longer duration of action than natural prostaglandins.
The synthesis process has been optimized to yield ONO-1301 with high efficiency. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound throughout the synthesis process.
The molecular structure of ONO-1301 features a bicyclic core characteristic of prostaglandins, with specific substitutions that enhance its agonistic activity at the prostacyclin receptor (IP receptor). The exact molecular formula and structural diagram are not provided in the sources but can be inferred from its classification as a prostacyclin analog.
While specific numerical data regarding bond lengths or angles is not available, studies indicate that ONO-1301's structural modifications contribute to its prolonged half-life and enhanced receptor affinity compared to natural prostaglandin I2 .
ONO-1301 participates in several biochemical reactions primarily through its interaction with the IP receptor on cell membranes. These interactions lead to downstream signaling cascades that mediate various physiological responses:
Research has shown that ONO-1301 effectively modulates inflammatory responses by influencing cytokine production and reducing oxidative stress in various cell types, including macrophages and hepatic stellate cells .
The mechanism of action for ONO-1301 involves binding to the IP receptor, which activates intracellular signaling pathways leading to:
Studies have demonstrated that ONO-1301 administration results in significant reductions in pro-inflammatory cytokines while promoting anti-inflammatory markers in animal models .
ONO-1301 is typically presented as a white to off-white powder. Its solubility characteristics allow it to be dissolved in dimethyl sulfoxide for experimental use. Specific melting points or boiling points are not detailed but are crucial for handling and formulation.
The chemical stability of ONO-1301 is enhanced due to its structural modifications compared to natural prostaglandins. This stability allows for prolonged therapeutic effects when administered.
Relevant data regarding solubility, stability under various pH conditions, or degradation pathways may be essential for formulation development but are not specified in the available literature.
ONO-1301 has been investigated for several scientific applications, including:
ONO-1301 (C₂₆H₂₄N₂O₄; MW: 428.49 g/mol) is a synthetic prostacyclin (PGI₂) agonist distinguished by its non-prostanoid structure. Unlike endogenous prostaglandins, it lacks the five-membered ring and allylic alcohol moieties, rendering it resistant to rapid degradation by 15-hydroxyprostaglandin dehydrogenase. This structural feature confers exceptional chemical and biological stability, enabling prolonged pharmacological activity [1] [5] [8]. The molecule incorporates a 3-pyridine radical, which facilitates its thromboxane synthase inhibitory activity and intrinsic PGI₂-promoting effects [8].
Table 1: Structural and Functional Comparison of ONO-1301 with Traditional Prostacyclin Analogs
Property | ONO-1301 | Traditional Prostanoids (e.g., Iloprost, Epoprostenol) |
---|---|---|
Chemical Class | Non-prostanoid | Prostanoid ring-containing |
Metabolic Stability | High (resists 15-OH-PGDH) | Low (rapid enzymatic degradation) |
Biological Half-life | Prolonged | Short (< 30 mins for epoprostenol) |
Key Functional Groups | 3-Pyridine radical | Cyclopentane ring + allylic alcohol |
TXA2 Synthase Inhibition | Yes | No |
Functionally, ONO-1301 binds selectively to the prostacyclin receptor (IP receptor) with high affinity, activating downstream cAMP signaling. This agonism induces vasodilation and inhibits platelet aggregation, but crucially, it also stimulates parenchymal cells (e.g., fibroblasts, endothelial cells) to secrete regenerative cytokines, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) [3] [6] [8].
ONO-1301 exerts a dual pharmacological action that synergistically enhances its therapeutic profile:
Table 2: Key Cytokines Induced by ONO-1301 and Their Therapeutic Roles
Cytokine | Primary Source Cells | Biological Functions | Therapeutic Impact |
---|---|---|---|
HGF | Fibroblasts, Endothelial cells | Anti-fibrotic, mitogenic, angiogenic | Ameliorates ischemia/reperfusion injury [2] [6] |
VEGF | Fibroblasts, Hepatic stellate cells | Angiogenesis, vascular permeability enhancement | Improves myocardial blood flow [3] [10] |
SDF-1 | Stromal cells | Stem cell homing, tissue regeneration | Enhances stem cell recruitment [8] |
This dual mechanism amplifies tissue salvage in ischemic pathologies. In myocardial infarction models, ONO-1301-treated rats exhibited 44.4% ± 5.8% ischemic area vs. 58.6% ± 8.7% in controls, alongside 2-fold higher capillary density in border zones [2] [3].
Traditional prostacyclin analogs (e.g., epoprostenol, iloprost) face clinical limitations due to short half-lives (minutes) and tachyphylaxis from receptor desensitization. ONO-1301 emerged from efforts to design stable, long-acting agonists without classical prostanoid structures. Its development rationale centered on:
To further prolong its effects, a sustained-release formulation (ONO-1301SR) was engineered using poly-lactic-co-glycolic acid (PLGA) microspheres. This system hydrolyzes gradually, releasing ONO-1301 linearly over weeks with minimal initial burst. In porcine ischemic cardiomyopathy models, a single ONO-1301SR administration elevated myocardial HGF for >28 days, improving ejection fraction by 32% [8] [10].
Table 3: Evolution of ONO-1301 Delivery Systems
Formulation | Release Kinetics | Key Advantages | Therapeutic Applications |
---|---|---|---|
Oral ONO-1301 | Hours (rapid hepatic metabolism) | Convenient administration | Early-phase antiplatelet therapy (discontinued) [10] |
ONO-1301SR (PLGA) | Weeks (linear sustained release) | Localized delivery, reduced systemic exposure | Myocardial regeneration [8] |
Nanoparticle-Encapsulated | Targeted to injured tissues | Enhanced lung accumulation in PAH models | Pulmonary arterial hypertension [7] |
Clinical translation advanced with YS-1402, a PLGA-polymerized form tested in a Phase I/IIa trial (N=24 ICM patients). Combined with CABG, YS-1402 significantly improved myocardial blood flow at 26 weeks post-operation vs. placebo, validating its regenerative potential [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7